molecular formula C6H12N2O B1524138 1-(3-Aminoazetidin-1-yl)propan-1-one CAS No. 1339189-44-4

1-(3-Aminoazetidin-1-yl)propan-1-one

Cat. No. B1524138
CAS RN: 1339189-44-4
M. Wt: 128.17 g/mol
InChI Key: OVAULDKLSSUUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Aminoazetidin-1-yl)propan-1-one” is a chemical compound that belongs to the class of synthetic amino acids. It has the molecular formula C6H12N2O . It is a versatile material used in scientific research, particularly in the fields of pharmaceuticals and organic synthesis.


Molecular Structure Analysis

The molecular weight of “1-(3-Aminoazetidin-1-yl)propan-1-one” is 128.18 . The IUPAC name for this compound is 1-(3-aminoazetidin-1-yl)propan-1-one .


Physical And Chemical Properties Analysis

The physical form of “1-(3-Aminoazetidin-1-yl)propan-1-one” is a powder . It has a molecular weight of 128.1750030517578 .

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound could be used in the synthesis of potential bioactive compounds . For instance, it could be used in the preparation of the compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .

Antifungal Agents

The structure of this compound suggests that it could be modified to synthesize potential antifungal agents . For example, it could be used in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .

Research Chemical

As a unique chemical, “1-(3-Aminoazetidin-1-yl)propan-1-one” is provided to early discovery researchers for potential applications that are yet to be discovered .

Safety Studies

Given the safety information available for this compound, it could be used in studies to understand the safety and handling of similar compounds .

Storage and Stability Studies

The storage conditions of this compound could be studied to understand the stability of similar compounds under various conditions .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-6(9)8-3-5(7)4-8/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAULDKLSSUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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